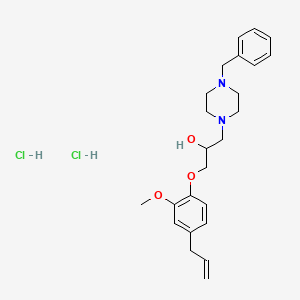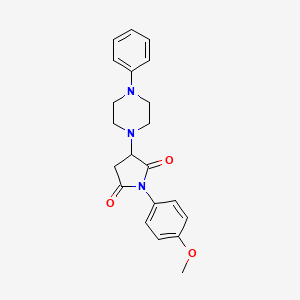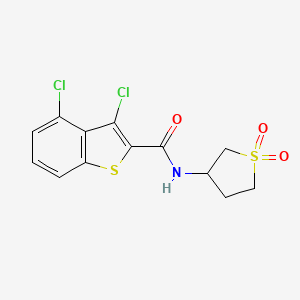![molecular formula C14H8Cl3IN2OS B5153704 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide](/img/structure/B5153704.png)
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide, also known as CI-994, is a small molecule inhibitor that has been widely studied in scientific research for its potential therapeutic applications. It was first synthesized in the 1990s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide involves its inhibition of HDACs. HDACs are enzymes that regulate gene expression by removing acetyl groups from histones. By inhibiting HDACs, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can promote the expression of tumor suppressor genes and induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide has been shown to have biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis by promoting the expression of tumor suppressor genes. It can also inhibit angiogenesis, which is the process by which new blood vessels are formed to supply oxygen and nutrients to cancer cells. In addition, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide in lab experiments is its ability to inhibit HDACs, which can lead to the repression of tumor suppressor genes in cancer cells. This makes it a promising candidate for cancer therapy. However, one limitation of using 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide in lab experiments is its low solubility in water, which can make it difficult to administer and study.
Direcciones Futuras
There are several future directions for the study of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide. One direction is to investigate its potential therapeutic applications in other diseases, such as neurodegenerative disorders and inflammatory diseases. Another direction is to develop more potent and selective HDAC inhibitors based on the structure of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide. Finally, more research is needed to investigate the optimal dosing and administration of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide for cancer therapy.
Métodos De Síntesis
The synthesis of 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide involves the reaction of 2,4-dichlorobenzoyl chloride with potassium thioacetate, followed by the reaction of the resulting thioester with 2-chloro-4-iodoaniline. The final product is obtained by the reaction of the intermediate with ammonium hydroxide. The overall yield of this synthesis method is around 40%.
Aplicaciones Científicas De Investigación
2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, which can lead to the repression of tumor suppressor genes. By inhibiting HDACs, 2,4-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide can promote the expression of these genes and induce cell cycle arrest and apoptosis in cancer cells.
Propiedades
IUPAC Name |
2,4-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl3IN2OS/c15-7-1-3-9(10(16)5-7)13(21)20-14(22)19-12-4-2-8(18)6-11(12)17/h1-6H,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCKSGQWUJGEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl3IN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[(2-chloro-4-iodophenyl)carbamothioyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5153623.png)
![N-benzyl-2-cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5153643.png)
![1-[6-(2-methylphenoxy)hexyl]-1H-imidazole](/img/structure/B5153648.png)
![N-[2-(2-chlorophenyl)ethyl]-1-propyl-4-piperidinamine](/img/structure/B5153661.png)

![2-[(1-carboxypropyl)thio]benzoic acid](/img/structure/B5153675.png)
![2-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride](/img/structure/B5153676.png)
![5-(1,1-dioxido-1,2-thiazinan-2-yl)-2-methoxy-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B5153678.png)

![2-[4-(4-morpholinylsulfonyl)phenoxy]-N-phenylacetamide](/img/structure/B5153689.png)
![N-cyclopropyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5153710.png)
![4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-piperazinone](/img/structure/B5153722.png)
![1-[4-(3-ethylphenoxy)butyl]pyrrolidine](/img/structure/B5153723.png)
